tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[311]heptane-6-carboxylate is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[311]heptane-6-carboxylate typically involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of strong bases, such as n-butyllithium, and various protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using hydrogenation or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the cyano group would yield an amine .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets can provide insights into the mechanisms of action of various biological processes .
Medicine
In medicinal chemistry, tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has potential as a lead compound for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and diazabicycloheptane analogs. These compounds share structural similarities but may differ in their chemical reactivity and biological activity .
Uniqueness
What sets tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate apart is its unique combination of functional groups and structural features. This allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C23H24N6O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
tert-butyl 3-[5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C23H24N6O3/c1-23(2,3)32-22(31)29-16-6-17(29)12-27(11-16)20-5-4-14(9-25-20)19-7-18(30)13-28-21(19)15(8-24)10-26-28/h4-5,7,9-10,13,16-17,30H,6,11-12H2,1-3H3 |
InChI Key |
SQXWMRZXUURMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CN(C2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.